molecular formula C7H6BrNO2 B189583 2-Bromo-4-methyl-1-nitrobenzene CAS No. 40385-54-4

2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583
CAS No.: 40385-54-4
M. Wt: 216.03 g/mol
InChI Key: JXNZCXHQQAUHBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are used.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are common reducing agents.

    Nucleophilic Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

    Reduction: 2-Bromo-4-methyl-1-aminobenzene.

    Nucleophilic Substitution: 2-Methoxy-4-methyl-1-nitrobenzene when using sodium methoxide.

Scientific Research Applications

2-Bromo-4-methyl-1-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The methyl group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZCXHQQAUHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429086
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40385-54-4
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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